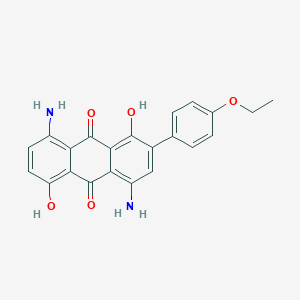
9,10-Anthracenedione, 4,8-diamino-2-(4-ethoxyphenyl)-1,5-dihydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 4,8-diamino-2-(4-ethoxyphenyl)-1,5-dihydroxy- is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as AQ4N and has been shown to have promising results in cancer treatment and other areas of research. In
Wirkmechanismus
The mechanism of action of AQ4N involves its activation in hypoxic conditions. AQ4N is converted to a cytotoxic metabolite by the enzyme NQO1, which is upregulated in hypoxic conditions. The cytotoxic metabolite then produces ROS, which can cause cell death. This mechanism makes AQ4N effective in hypoxic tumor cells, which are often resistant to traditional chemotherapy.
Biochemische Und Physiologische Effekte
AQ4N has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been shown to have anti-angiogenic effects, which can prevent the growth of new blood vessels in tumors. AQ4N has been shown to have a short half-life in vivo, which can limit its efficacy in some applications.
Vorteile Und Einschränkungen Für Laborexperimente
AQ4N has several advantages for lab experiments, including its low toxicity in normal cells and its effectiveness in hypoxic tumor cells. However, its short half-life in vivo can limit its efficacy in some applications. AQ4N is also sensitive to light, which can affect its stability in solution.
Zukünftige Richtungen
There are several future directions for the study of AQ4N. One area of research is the development of combination therapies with traditional chemotherapy drugs. AQ4N has been shown to be effective in hypoxic tumor cells, which are often resistant to traditional chemotherapy. Combination therapy with AQ4N and traditional chemotherapy drugs could improve treatment outcomes for cancer patients.
Another area of research is the development of imaging agents and targeted drug delivery systems using AQ4N. AQ4N can be conjugated with fluorescent dyes or nanoparticles to create imaging agents or targeted drug delivery systems. These systems could improve the specificity and efficacy of cancer treatments.
In conclusion, 9,10-Anthracenedione, 4,8-diamino-2-(4-ethoxyphenyl)-1,5-dihydroxy- (AQ4N) is a synthetic compound that has promising applications in scientific research. Its effectiveness in hypoxic tumor cells and low toxicity in normal cells make it a promising candidate for cancer treatment. Further research is needed to explore the potential of AQ4N in combination therapies and imaging and drug delivery systems.
Synthesemethoden
The synthesis of 9,10-Anthracenedione, 4,8-diamino-2-(4-ethoxyphenyl)-1,5-dihydroxy- involves the reaction of 9,10-Anthracenedione with 4-ethoxyaniline in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to obtain AQ4N. This synthesis method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
AQ4N has been studied for its potential applications in cancer treatment. It has been shown to be effective in hypoxic tumor cells, which are often resistant to traditional chemotherapy. AQ4N is activated in hypoxic conditions, leading to the production of reactive oxygen species (ROS) that can cause cell death. This makes AQ4N a promising candidate for combination therapy with traditional chemotherapy drugs.
AQ4N has also been studied for its potential applications in other areas of research, such as imaging and drug delivery. AQ4N can be conjugated with fluorescent dyes or nanoparticles to create imaging agents or targeted drug delivery systems.
Eigenschaften
CAS-Nummer |
15114-15-5 |
|---|---|
Produktname |
9,10-Anthracenedione, 4,8-diamino-2-(4-ethoxyphenyl)-1,5-dihydroxy- |
Molekularformel |
C22H18N2O5 |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
4,8-diamino-2-(4-ethoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H18N2O5/c1-2-29-11-5-3-10(4-6-11)12-9-14(24)17-19(20(12)26)22(28)16-13(23)7-8-15(25)18(16)21(17)27/h3-9,25-26H,2,23-24H2,1H3 |
InChI-Schlüssel |
YYBSEGBOVVQCAU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N |
Andere CAS-Nummern |
15114-15-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




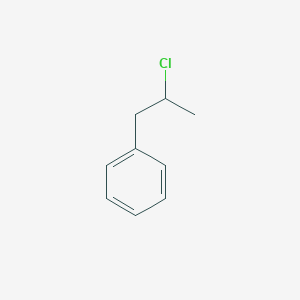
![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 5-[1-(dimethylamino)ethylidene]-2-methyl-, dimethyl ester](/img/structure/B76293.png)
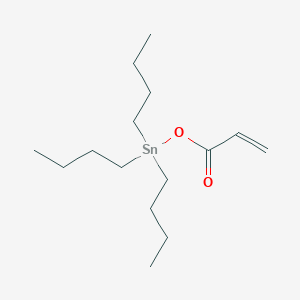
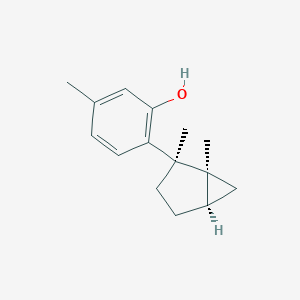
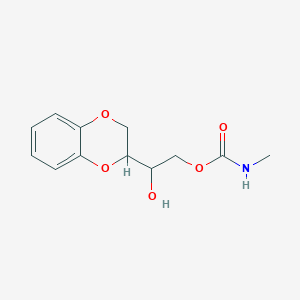
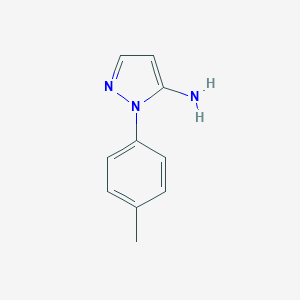

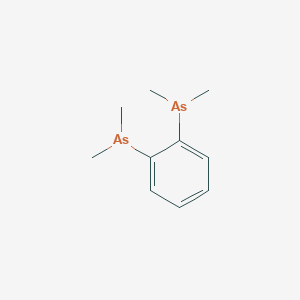

![Odoratin[Cedrela]](/img/structure/B76305.png)
![2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B76306.png)

